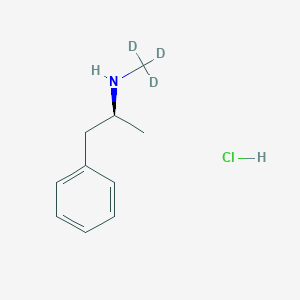
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine: is a complex organic compound with the molecular formula C40H65N3O5S and a molecular weight of 700.03 g/mol . This compound is a derivative of solanidine, a steroidal alkaloid, and is biotinylated, meaning it has a biotin moiety attached to it. Biotinylation is often used in biochemical applications to facilitate the study of protein interactions and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves multiple steps, starting with the preparation of solanidine. The biotinylation process typically involves the reaction of solanidine with a biotinylation reagent under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts such as N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and functions due to its biotinylated nature.
Industry: Utilized in the production of biochemical reagents and kits
Mécanisme D'action
The mechanism of action of 3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin with high affinity, facilitating the study of protein interactions. The solanidine core may interact with various biological pathways, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Steroids: Compounds like biotinylated cholesterol or biotinylated testosterone.
Steroidal Alkaloids: Compounds like solasodine or tomatidine.
Uniqueness
3-(11-Biotinyl-3,6,9-trioxaundecoxy)solanidine is unique due to its combination of a steroidal alkaloid core and a biotin moiety. This dual functionality allows it to be used in a variety of biochemical applications, making it a versatile tool in scientific research .
Propriétés
Formule moléculaire |
C40H65N3O5S |
|---|---|
Poids moléculaire |
700.0 g/mol |
Nom IUPAC |
(4S)-4-[2-[2-[2-[2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]ethoxy]ethoxy]ethoxy]ethyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C40H65N3O5S/c1-25-5-8-33-26(2)36-34(43(33)23-25)22-31-29-7-6-27-21-28(9-12-39(27,3)30(29)10-13-40(31,36)4)48-20-19-47-18-17-46-16-15-45-14-11-35-37-32(24-49-35)41-38(44)42-37/h6,25-26,28-37H,5,7-24H2,1-4H3,(H2,41,42,44)/t25-,26+,28-,29+,30-,31-,32?,33+,34-,35-,36-,37?,39-,40-/m0/s1 |
Clé InChI |
ISSYWEGUXYBABV-LDCGFPBRSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OCCOCCOCCOCC[C@H]7C8C(CS7)NC(=O)N8)C)C)C |
SMILES canonique |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OCCOCCOCCOCCC7C8C(CS7)NC(=O)N8)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
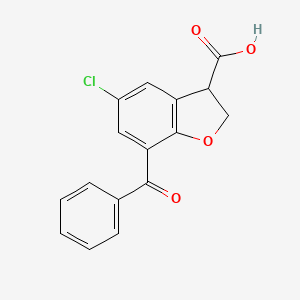
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

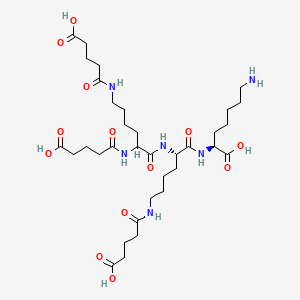

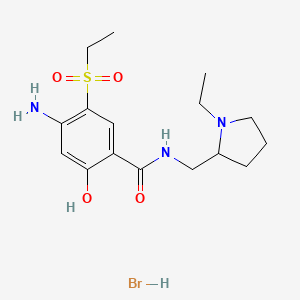
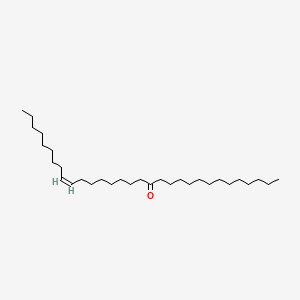
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
